molecular formula C20H21N3O2S2 B2473855 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-84-4

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B2473855
CAS No.: 866042-84-4
M. Wt: 399.53
InChI Key: XJASIVRIHLBDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is an organic compound that features a tert-butyl group, a pyrazinylsulfanyl moiety, and a benzenesulfonamide structure

Mechanism of Action

Target of Action

The primary targets of the compound “4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Sulfonamides typically act as inhibitors of enzymes, preventing their normal function and leading to changes in cellular processes .

Biochemical Pathways

Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract after oral administration. It may be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. In general, sulfonamides can inhibit cellular processes, leading to cell death . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature can affect the compound’s structure and function. Interactions with other molecules can either enhance or inhibit its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(2-pyrazinylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the pyrazinyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylsulfonamide: Similar structure but lacks the pyrazinylsulfanyl moiety.

    N-(2-Pyrazinyl)benzenesulfonamide: Similar structure but lacks the tert-butyl group.

Uniqueness

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the combination of the tert-butyl group, pyrazinylsulfanyl moiety, and benzenesulfonamide structure

Properties

IUPAC Name

4-tert-butyl-N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASIVRIHLBDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.